molecular formula C15H15N3O B2563002 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900887-76-5

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2563002
CAS No.: 900887-76-5
M. Wt: 253.305
InChI Key: MDMFCPHNMRXDRF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a high-value chemical reagent designed for scientific research and development. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant applications in drug discovery . The core structure acts as a bioisostere for purine nuclei, allowing it to interact effectively with various enzymatic targets . This compound is primarily investigated for its potential in oncology research. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this class of compounds often involves the inhibition of key kinases, such as Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a critical role in cell cycle progression, and its inhibition can arrest the growth of tumor cells . The structural features of this compound, including the 4-methylphenyl substituent, are designed to optimize hydrophobic interactions within the enzyme's active site, while the fused heterocyclic system facilitates essential hydrogen bonding, such as with the Leu83 residue of CDK2 . Researchers utilize this compound as a key intermediate or a core structure for the synthesis of more complex molecules aimed at developing novel therapeutic agents. Its structure allows for further functionalization, making it a versatile building block in combinatorial chemistry and library design . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)14-11(3)17-18-13(19)8-10(2)16-15(14)18/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHYJECMDGSSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, exhibit anticancer properties by inhibiting critical kinases involved in cell proliferation and survival. Studies have shown that compounds from this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study demonstrated that related pyrazolo[1,5-a]pyrimidines showed cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, derivatives targeting aurora kinases have been particularly effective in halting the progression of breast and lung cancers.

Antimycobacterial Activity

Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. These compounds may serve as novel treatments for tuberculosis by disrupting ATP production in Mycobacterium tuberculosis.

Case Study:
Tantry et al. (2022) reported that certain derivatives exhibited moderate inhibitory effects on ATP depletion in M. smegmatis and showed efficacy in mouse models of tuberculosis, suggesting their potential as therapeutic agents against mycobacterial infections .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies help identify which modifications enhance biological activity.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1Condensation of 4-methylphenyl derivatives with appropriate pyrazole precursorsIntermediate compound
2Cyclization under acidic conditionsThis compound

Other Biological Activities

Beyond anticancer and antimycobacterial activities, pyrazolo[1,5-a]pyrimidines have shown promise in:

Antioxidant Properties

Research indicates that these compounds possess antioxidant capabilities, which can mitigate oxidative stress-related damage in cells.

Anti-inflammatory Effects

Some derivatives have been found to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This inhibition can lead to the suppression of tumor cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

A. Pyrazolo[1,5-a][1,3,5]triazine Derivatives
  • MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine): Structural Difference: Replaces the pyrimidine ring with a triazine core. Key Contrast: The triazine ring may enhance specificity for certain seizure pathways compared to pyrimidine-based analogs.
B. Substituted Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
  • 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g) :

    • Structural Difference : Features an isopropylphenyl group instead of 4-methylphenyl.
    • Synthetic Yield : Lower yields (55–65%) compared to electron-donating substituents (e.g., methoxy: 85–90%) due to steric and electronic effects .
    • Functional Impact : The bulky isopropyl group reduces solubility and may hinder receptor binding.
  • 7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines :

    • Structural Difference : Incorporates a trifluoromethyl group at position 7.
    • Synthetic Efficiency : Achieved via microwave-assisted cyclization, reducing reaction time from 12–14 hours to 1–2 hours .
    • Application : Enhanced metabolic stability due to the electron-withdrawing CF₃ group .
C. Chlorinated Derivatives
  • 7-Chloropyrazolo[1,5-a]pyrimidines (e.g., 1d, 8a-f) :
    • Synthetic Route : Generated by treating pyrazolo[1,5-a]pyrimidin-7-ol with POCl₃, enabling further functionalization (e.g., nucleophilic substitution) .
    • Utility : The chlorine atom serves as a leaving group for synthesizing kinase inhibitors or antiviral agents .

Key Observations :

  • Protic solvents (e.g., acetic acid) favor hydroxyl retention, while aprotic solvents (e.g., toluene) lead to pyrazolopyrimidinone formation .
  • Microwave irradiation significantly accelerates reactions compared to conventional heating .

Critical Contrasts :

  • The target compound’s 4-methylphenyl and hydroxyl groups optimize CRF receptor binding, whereas MH4b1’s triazine core directs anticonvulsant specificity .
  • Chlorinated derivatives lack direct bioactivity but are versatile intermediates for drug development .

Biological Activity

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders. The unique structure of this compound allows for diverse biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

This compound features a pyrazolo[1,5-a]pyrimidine core with two methyl groups and a para-methylphenyl substituent that contribute to its biological activity.

1. Anti-Cancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis through caspase activation pathways.

Compound Cell Line IC50 (nM) Mechanism
This compoundMCF-745Induces apoptosis via caspase pathways
Other Pyrazolo CompoundsHCT-1166 - 99CDK2 inhibition

The compound's IC50 values suggest potent activity against these cell lines, making it a candidate for further development in cancer therapeutics .

2. Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been documented in various studies. For example, compounds within this class have shown to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Compound Target IC50 (µM) Effect
This compoundNF-kB/AP-130.1Inhibition of inflammatory response

Such activity highlights the potential of this compound in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways.
  • Receptor Modulation : It can modulate receptors linked to apoptosis and inflammation, leading to altered cellular responses.

Case Studies

Several studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on MCF-7 cells with IC50 values significantly lower than standard chemotherapy agents like cisplatin .
  • Another research highlighted the anti-inflammatory effects where compounds were able to reduce LPS-induced inflammation in vitro by downregulating pro-inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence product formation?

Methodological Answer: The synthesis typically involves cyclization of pyrazole-5-amine derivatives with appropriate carbonyl precursors. Key factors include:

  • Solvent Selection : Protic solvents (e.g., acetic acid) favor hydroxylated products (pyrazolo[1,5-a]pyrimidin-7-ol), while aprotic solvents (e.g., toluene) yield pyrimidinone derivatives due to keto-enol tautomerism .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring reduce yields, whereas electron-donating groups (e.g., methyl) improve efficiency (Table 1) .
  • Catalysis : Copper catalysts enable regioselective functionalization at position 7, critical for glycohybrid synthesis .

Q. Table 1: Substituent Effects on Synthesis Yields

Aryl SubstituentYield (%)Product Dominance
4-Methylphenyl75–85Pyrazolo-pyrimidin-7-ol
4-Trifluoromethyl45–50Pyrimidinone
4-Isopropyl50–55Mixed phase

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly the hydroxyl group at position 7?

Methodological Answer:

  • ¹H NMR : The hydroxyl proton resonates as a singlet at δ 12.44 ppm (DMSO-d₆), confirmed by deuterium exchange experiments .
  • X-ray Crystallography : Resolves bond-length anomalies (e.g., N1–C2 vs. C3A–N4 bonds) and confirms planarity between the pyrimidine ring and 4-methylphenyl group (dihedral angle <15°) .
  • IR Spectroscopy : O–H stretching vibrations appear at 3200–3400 cm⁻¹, distinguishing enolic forms from keto tautomers .

Advanced Research Questions

Q. How does the substitution pattern on the aryl ring affect the compound's physicochemical properties and bioactivity, based on structure-activity relationship (SAR) studies?

Methodological Answer:

  • Lipophilicity : 4-Methylphenyl enhances membrane permeability, critical for central nervous system (CNS) targeting (e.g., CRF antagonism) .
  • Electron Effects : Electron-deficient substituents (e.g., bromo) improve anticancer activity by stabilizing interactions with kinase active sites (IC₅₀: 0.177 μM for FLT3 inhibition) .
  • Steric Hindrance : Bulky groups (e.g., isopropyl) reduce MAO-B inhibition efficacy but increase selectivity for CDK9 .

Q. Table 2: Substituent Impact on Bioactivity

SubstituentTarget ActivityIC₅₀/EC₅₀Reference
4-MethylphenylCRF1 Antagonism10 nM
4-ChlorophenylAnticancer (HCT-116)203 nM
4-TrifluoromethylCDK9 Inhibition>1000 nM

Q. What experimental strategies are recommended for evaluating the compound's efficacy as a corticotropin-releasing factor (CRF) antagonist in in vivo models?

Methodological Answer:

  • Animal Models : Use ethanol-dependent rats for self-administration assays to assess CRF1 receptor blockade .
  • Dosage Optimization : Administer orally at 10–30 mg/kg, monitoring plasma stability via LC-MS to ensure bioavailability .
  • Behavioral Metrics : Quantify reductions in anxiety-like behaviors (e.g., elevated plus maze) and ethanol intake (mL/kg) over 14-day trials .

Q. How can researchers reconcile contradictory data regarding substituent effects on anticancer activity across different cell lines?

Methodological Answer:

  • Mechanistic Profiling : Use kinase panel screens (e.g., KINOMEscan) to identify off-target effects (e.g., FLT3 vs. CDK9 inhibition) .
  • Metabolic Assays : Compare MTT reduction (570 nm) in HCT-116 vs. HepG2 cells to differentiate cytostatic vs. cytotoxic responses .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for variable ATP-binding pockets .

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